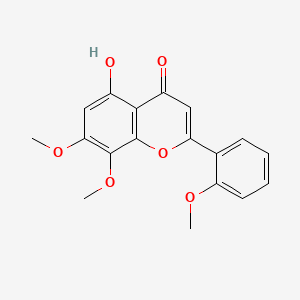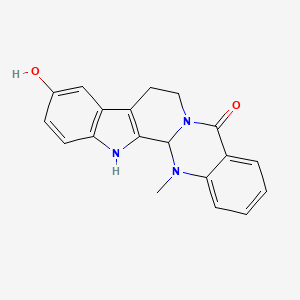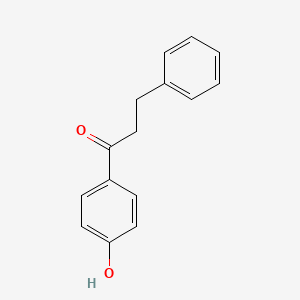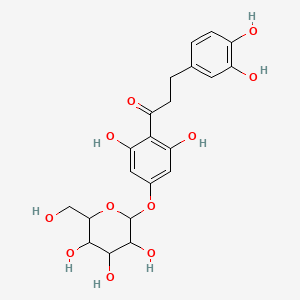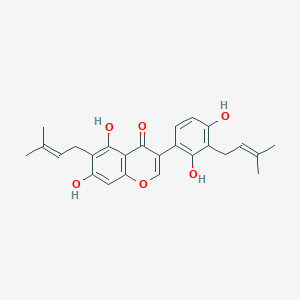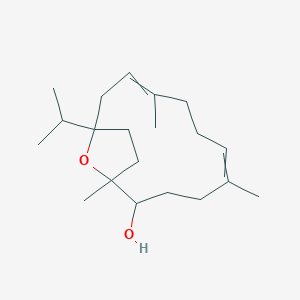
Larixol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Larixol acetate is a diterpenoid found in Larix and has transient receptor potential canonical 6 (TRPC6) inhibitory and analgesic activities . It inhibits the activity of TRPC6 and is selective for TRPC6 over TRPC3 . It also reduces mechanical and cold allodynia in a rat model of neuropathic pain induced by spared nerve injury .
Synthesis Analysis
Larixol, a labdane-type diterpenoid, is an intermediate in the synthesis of larixyl acetate . The chemistry of Larixol had a slower evolution compared to other diterpenoids .Molecular Structure Analysis
The molecular formula of Larixol acetate is C22H36O3 . It is a well-known labdane-type diterpenoid widely used in organic synthesis .Chemical Reactions Analysis
Larixol is widely used in organic synthesis . The review covers the Larixol based chemical transformations .Physical And Chemical Properties Analysis
The molecular weight of Larixol acetate is 348.52 . It is a solid substance .科学的研究の応用
Organic Synthesis
Larixol Acetate is a well-known labdane-type diterpenoid widely used in organic synthesis . It has been used in various chemical transformations .
Phytochemical Studies
Larixol Acetate has been the subject of numerous phytochemical studies . These studies have investigated new species containing Larixol Acetate .
Biological Activity Assessments
Larixol Acetate has been assessed for its biological activity . It has been found to have various biological effects .
Transient Receptor Potential Canonical 6 (TRPC6) Inhibitory Activity
Larixol Acetate has been found to inhibit the activity of TRPC6 . It is selective for TRPC6 over TRPC3 and over nine additional TRP channels .
Analgesic Activities
Larixol Acetate has been found to have analgesic activities . Intrathecal administration of Larixol Acetate reduces mechanical and cold allodynia in a rat model of neuropathic pain induced by spared nerve injury .
Practical Applications
Larixol Acetate has been mentioned in various practical applications . The details of these applications are not specified in the available literature .
作用機序
Target of Action
Larixol acetate primarily targets the Transient Receptor Potential Canonical 6 (TRPC6) . TRPC6 is a nonselective and Ca2+ permeable cation channel that mediates pathophysiological responses within pulmonary and renal diseases .
Mode of Action
Larixol acetate acts as a blocker of Ca2+ entry and ionic currents through diacylglycerol- or receptor-activated recombinant TRPC6 channels . It exhibits approximately 12- and 5-fold selectivity compared with its closest relatives TRPC3 and TRPC7, respectively .
Biochemical Pathways
The biochemical pathways affected by Larixol acetate are primarily related to the regulation of Ca2+ entry into cells via the TRPC6 channels . By blocking these channels, Larixol acetate can modulate the downstream effects of these pathways, which include various cellular processes that depend on Ca2+ signaling.
Pharmacokinetics
It has been found to be a potent inhibitor of recombinant trpc6, with an ic50 value of 01–06 µM . This suggests that Larixol acetate has a strong affinity for its target, which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of Larixol acetate’s action include the inhibition of Ca2+ entry and ionic currents through TRPC6 channels . This can lead to a decrease in the pathophysiological responses mediated by TRPC6, such as those seen in pulmonary and renal diseases . In addition, Larixol acetate has been shown to prevent acute hypoxia-induced vasoconstriction in isolated mouse lungs .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Larixol acetate involves the conversion of Larixol to its acetate form through acetylation.", "Starting Materials": [ "Larixol", "Acetic anhydride", "Pyridine", "Methanol", "Sodium bicarbonate", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve Larixol (1.0 g) in methanol (20 mL) and add pyridine (1.0 mL). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add acetic anhydride (2.0 mL) dropwise to the reaction mixture and stir for another 2 hours at room temperature.", "Step 3: Add water (20 mL) to the reaction mixture and stir vigorously. The product will precipitate out.", "Step 4: Filter the product and wash with water. Dry the product in a vacuum oven at 40°C for 2 hours.", "Step 5: Dissolve the product in a mixture of sodium bicarbonate (10 mL) and water (10 mL).", "Step 6: Acidify the solution with hydrochloric acid until the pH is around 2.", "Step 7: Extract the product with ethyl acetate (3 x 20 mL).", "Step 8: Combine the organic layers and wash with water (2 x 20 mL).", "Step 9: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 10: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 11: Collect the pure product and dry in a vacuum oven at 40°C for 2 hours.", "Step 12: Analyze the product by NMR and IR spectroscopy to confirm its identity as Larixol acetate." ] } | |
CAS番号 |
4608-49-5 |
分子式 |
C22H36O3 |
分子量 |
348.52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-hydroxy-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3H-benzofuran-2-one](/img/structure/B600463.png)
